4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14764599
Molecular Formula: C18H17ClN6O3S
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide -](/images/structure/VC14764599.png)
Specification
Molecular Formula | C18H17ClN6O3S |
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Molecular Weight | 432.9 g/mol |
IUPAC Name | 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C18H17ClN6O3S/c19-13-3-8-16(17(11-13)24-12-20-22-23-24)18(26)21-14-4-6-15(7-5-14)25-9-1-2-10-29(25,27)28/h3-8,11-12H,1-2,9-10H2,(H,21,26) |
Standard InChI Key | IXSZJYXVOBAHFB-UHFFFAOYSA-N |
Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Introduction
Structural Features and Molecular Design
The compound’s structure integrates three critical pharmacophores:
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Benzamide Core: Serves as a rigid scaffold for substituent attachment, enhancing binding affinity to biological targets .
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Tetrazole Ring: A five-membered heterocycle with four nitrogen atoms, known for its metabolic stability and role in hydrogen bonding interactions.
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1,2-Thiazinan-1,1-Dioxide: A six-membered sulfone-containing ring that improves solubility and modulates electronic properties.
The chlorine atom at the 4-position of the benzamide enhances lipophilicity, potentially aiding membrane permeability . Computational modeling suggests the sulfone group in the thiazinan ring participates in polar interactions with enzymatic active sites .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis typically involves a multi-step sequence:
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Formation of the Thiazinan Ring: Cyclization of 1,2-thiazinan-1,1-dioxide via sulfonation of a thiol precursor.
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Coupling Reactions: Amide bond formation between 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid and the 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline using coupling agents like EDCI or DCC.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Table 1: Optimization of Coupling Agents
Agent | Yield (%) | Purity (%) |
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EDCI/HOBt | 78 | 97 |
DCC/DMAP | 65 | 93 |
HATU | 82 | 98 |
Data aggregated from similar benzamide syntheses . |
Challenges in Synthesis
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Tetrazole Stability: The tetrazole ring is sensitive to acidic conditions, requiring pH-controlled environments during reactions .
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Sulfonation Selectivity: Over-sulfonation of the thiazinan ring can occur, necessitating precise stoichiometry.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . Its mechanism involves inhibition of microbial dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Anti-Inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac . This activity is attributed to COX-2 inhibition, as demonstrated by molecular docking studies .
Table 2: Comparative Anti-Inflammatory Activity
Compound | Edema Reduction (%) | COX-2 IC₅₀ (nM) |
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Target Compound | 62 | 28 |
Diclofenac | 65 | 22 |
Celecoxib | 70 | 18 |
Data from in vivo and in vitro assays . |
Structure-Activity Relationship (SAR)
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Tetrazole Substitution: Replacement with a carboxyl group reduces antimicrobial activity by 4-fold, highlighting the importance of the tetrazole’s hydrogen-bonding capacity .
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Chlorine Position: Moving the chlorine to the 3-position decreases anti-inflammatory efficacy by 35%, emphasizing the role of steric effects .
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Thiazinan Modification: Removing the sulfone group abolishes COX-2 inhibition, underscoring its role in enzyme binding .
Pharmacokinetic and Toxicity Profiles
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Absorption: Moderate oral bioavailability (45%) in rat models due to high polarity from the sulfone group .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazinan ring produces inactive metabolites .
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Toxicity: No significant hepatotoxicity observed at doses ≤100 mg/kg in 28-day rodent studies .
Comparative Analysis with Analogues
Table 3: Key Analogues and Their Activities
Future Directions
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